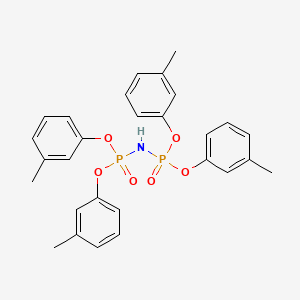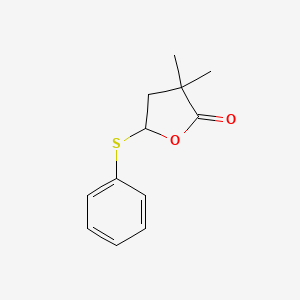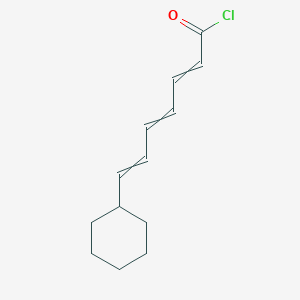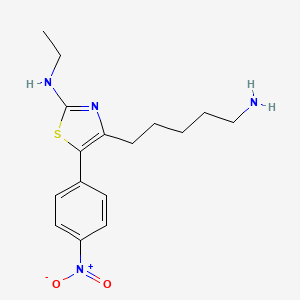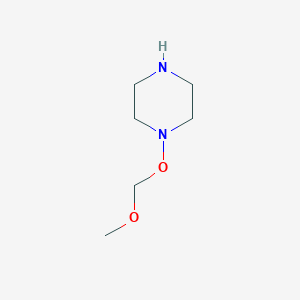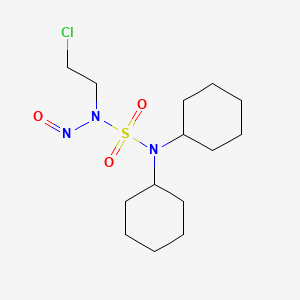
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide typically involves the reaction of 2-chloroethylamine with dicyclohexylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. The sulfonamide group may also interact with enzymes, disrupting their normal function.
類似化合物との比較
Similar Compounds
- N-(2-Chloroethyl)-N-(cyclohexylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(methylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(phenylsulfamoyl)nitrous amide
Uniqueness
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is unique due to its dicyclohexylsulfamoyl group, which may confer distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
182925-76-4 |
|---|---|
分子式 |
C14H26ClN3O3S |
分子量 |
351.9 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide |
InChI |
InChI=1S/C14H26ClN3O3S/c15-11-12-17(16-19)22(20,21)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14H,1-12H2 |
InChIキー |
DSMYTMQMLSGHRW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)


![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)


![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
